2,6-Dimethyl-d6-nitrobenzene
Description
Significance of Isotopic Labeling in Organic Chemistry and Related Disciplines
Isotopic labeling is a powerful technique in which an atom in a molecule is substituted with its isotope, which has a different neutron count but the same number of protons. wikipedia.org This substitution acts as a traceable marker, allowing researchers to follow the journey of specific atoms through complex chemical reactions or biological pathways. fiveable.meresearchgate.net The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly prevalent in modern research. fiveable.mesymeres.com These labeled compounds are indispensable for elucidating reaction mechanisms, studying metabolic processes, and performing quantitative analysis. fiveable.mesymeres.com
Deuterium labeling, the replacement of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom, is a cornerstone of this field. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuteration can influence reaction rates, a phenomenon known as the kinetic isotope effect, which provides deep insights into reaction mechanisms. nih.gov Furthermore, the mass difference between the labeled and unlabeled compounds allows for precise differentiation and quantification using mass spectrometry (MS). wikipedia.org Stable isotope-labeled compounds serve as ideal internal standards in quantitative analytical methods, such as in drug metabolism and pharmacokinetics (DMPK) research, because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts but are easily distinguishable by the detector. symeres.com Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy can also detect the presence and position of isotopic labels, aiding in the detailed structural characterization of molecules. wikipedia.orgfiveable.me
Overview of Nitroaromatic Compounds in Scientific Contexts
Nitroaromatic compounds (NACs) are a class of organic molecules characterized by one or more nitro groups (–NO₂) attached to an aromatic ring. mdpi.com While relatively rare in nature, they are significant in the chemical industry and are used as foundational materials for a wide array of products, including dyes, polymers, pesticides, explosives, and pharmaceuticals. mdpi.comnih.gov For instance, substituted nitrobenzenes are used to create diverse collections of indoles, which are bioactive components in drugs and agrochemicals. nih.gov The reduction of nitroaromatics is a key step in producing aromatic amines, a major group of feedstocks for the chemical industry. nih.gov An example is the synthesis of the local anesthetic lidocaine (B1675312), which begins with the reduction of 2,6-dimethylnitrobenzene. nih.gov
The widespread use and production of nitroaromatic compounds have led to their presence as environmental contaminants in soil and groundwater. nih.govrsc.org The nitro group makes these compounds recalcitrant to biodegradation and can impart toxic, mutagenic, or carcinogenic properties. mdpi.comnih.govrsc.org This environmental persistence and potential for adverse health effects have made NACs a subject of intense research in toxicology, environmental science, and bioremediation. nih.govacs.org Studies focus on understanding their metabolic pathways in various organisms and developing effective methods for their degradation. mdpi.comnih.gov
Rationale for Research Focus on 2,6-Dimethyl-d6-nitrobenzene
The research focus on this compound stems from its utility as a specialized tool at the intersection of isotopic labeling and the study of nitroaromatic compounds. This deuterated molecule, where the six hydrogen atoms on the two methyl groups are replaced with deuterium, is primarily used as an internal standard in quantitative analytical studies, particularly those involving mass spectrometry.
One significant area of research is the metabolism of related compounds, such as 2,6-dimethylaniline (B139824) (2,6-DMA). acs.org Studies investigating the oxidation of 2,6-DMA by human cytochrome P450 enzymes and liver microsomes are crucial for understanding interindividual variability in toxicity and exposure. acs.org In such studies, 2,6-dimethylnitrobenzene can be a precursor or an identified byproduct. researchgate.net
By using this compound as an internal standard, researchers can accurately quantify the concentration of the unlabeled (or "light") 2,6-dimethylnitrobenzene and its metabolites in complex biological samples. The deuterated standard is added in a known amount to the sample at the beginning of the analytical process. It behaves almost identically to the non-deuterated analyte during extraction, derivatization, and chromatographic separation, but it is easily distinguished by its higher mass (a mass shift of M+6) in the mass spectrometer. sigmaaldrich.com This co-elution and distinct mass signal allow for the correction of any sample loss during preparation, leading to highly accurate and precise quantification.
Furthermore, deuterated compounds like this compound are valuable for mechanistic studies. nih.gov The use of deuterium as a label can help track the transformation of the molecule and its fragments during chemical reactions, providing clear evidence for proposed reaction pathways. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
This table presents key physical and chemical properties of the title compound. Data is sourced from supplier specifications. sigmaaldrich.com
| Property | Value |
| Molecular Formula | C₈D₆H₃NO₂ |
| Molecular Weight | 157.20 g/mol |
| Isotopic Purity | 98 atom % D |
| Assay | 99% (CP) |
| Physical State | Liquid |
| Boiling Point | 225 °C |
| Melting Point | 14-16 °C |
| Density | 1.153 g/mL at 25 °C |
| Mass Shift | M+6 |
| InChI Key | HDFQKJQEWGVKCQ-WFGJKAKNSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2,3-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHAWXWFPBPFOS-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)[N+](=O)[O-])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 2,6 Dimethyl D6 Nitrobenzene in Scientific Research
Utilization as an Isotopic Tracer in Organic Reaction Mechanism Elucidation
Isotopically labeled compounds are instrumental in clarifying the mechanisms of organic reactions. ucsb.edu The use of 2,6-Dimethyl-d6-nitrobenzene can help determine whether a specific carbon-hydrogen (C-H) bond is broken during the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mx
In reactions involving the methyl groups of 2,6-dimethylnitrobenzene, substituting the protio-methyl (-CH₃) groups with deuterated methyl (-CD₃) groups can significantly alter the reaction rate if the C-H bond cleavage is kinetically significant. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning it requires more energy to break. ucsb.eduyoutube.com If a reaction proceeds slower with this compound compared to its non-deuterated counterpart, it indicates a primary KIE, and confirms that the C-H bond cleavage at the methyl position is part of the rate-determining step.
Employment in Metabolic Pathway Investigations of Nitrobenzene (B124822) Derivatives
Stable isotope labeling is a cornerstone of modern metabolomics and is used to trace the biotransformation of xenobiotics, such as nitroaromatic compounds. nih.govnih.govcreative-proteomics.com this compound can be administered to biological systems (e.g., cell cultures, animal models) to trace its metabolic fate. As the compound is processed by enzymes, the deuterium-labeled methyl groups remain intact in the resulting metabolites.
The primary metabolic pathways for nitroaromatic compounds include nitroreduction and ring oxidation. nih.gov
Nitroreduction: The nitro group (-NO₂) is sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. These reactions are often catalyzed by nitroreductase enzymes found in gut microflora and hepatic microsomes.
Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic ring.
Using this compound, researchers can easily track the formation of metabolites like 2,6-dimethyl-d6-aniline using mass spectrometry. The metabolites will exhibit a characteristic mass shift of +6 amu compared to their unlabeled versions, making them readily distinguishable from endogenous compounds. This approach allows for the unambiguous identification of metabolic products and helps to quantify the flux through different metabolic pathways. researchgate.net For example, a study on the lidocaine (B1675312) metabolite 2,6-dimethylaniline (B139824) (2,6-DMA) utilized synthesized 2,6-DMA-d9 for precise quantification in milk samples, demonstrating the power of isotopic labeling in tracking drug metabolites. nih.gov
Role as a Reference Material in Quantitative Analytical Chemistry
Internal Standard in Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Quantitative Analysis
In quantitative analytical chemistry, an internal standard is a substance with properties similar to the analyte that is added in a known amount to samples, calibration standards, and quality control materials. Deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry-based quantification, a technique known as isotope dilution mass spectrometry. ucsb.eduastm.org
This compound is an ideal internal standard for the quantification of 2,6-dimethylnitrobenzene for several key reasons:
Similar Physicochemical Properties: It has nearly identical chromatographic retention times, extraction efficiencies, and ionization responses to the unlabeled analyte. This ensures that any loss of analyte during sample preparation or injection is mirrored by a proportional loss of the internal standard. acs.org
Mass Distinction: It is easily differentiated from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer. The molecular ion of this compound will be 6 amu higher than that of 2,6-dimethylnitrobenzene. sigmaaldrich.com
This method is widely used for the accurate quantification of environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs), where deuterated analogs are routinely used as internal standards to correct for matrix effects and variations in instrument performance. tdi-bi.comcedre.fr
Comparison of Key Mass Spectrometry Ions
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| 2,6-Dimethylnitrobenzene | C₈H₉NO₂ | 151.16 | 151 |
| This compound | C₈D₆H₃NO₂ | 157.20 | 157 |
Application in Environmental Fate and Transport Studies of Aromatic Pollutants
Understanding the environmental fate and transport of pollutants is crucial for risk assessment and remediation. battelle.org Isotope-labeled compounds provide a powerful method to trace the movement and transformation of chemicals in complex environmental matrices like soil and water. nih.govtaylorfrancis.comalfa-chemistry.com
This compound can be used as a tracer to study the environmental behavior of nitroaromatic pollutants. In a typical study, the labeled compound is introduced into a controlled environmental system, such as a soil column or a water-sediment microcosm. Over time, samples are collected and analyzed to determine the concentration and location of the parent compound and any transformation products.
The key advantages of using a labeled tracer like this compound include:
Source Tracking: It allows researchers to distinguish the experimentally introduced pollutant from any pre-existing background contamination of the same or similar compounds. nih.gov
Pathway Identification: The appearance of deuterated transformation products provides direct evidence of degradation pathways (e.g., biodegradation, hydrolysis). battelle.org
Mass Balance: It enables accurate accounting of the pollutant's distribution across different environmental compartments (e.g., sorbed to soil, dissolved in water, lost to volatilization), which is critical for developing accurate environmental models. battelle.org
Studies on the sorption and degradation of nitrobenzene and its derivatives in soil and water can be significantly enhanced by using such tracers, providing clear and quantitative data on processes that are otherwise difficult to measure. nih.govresearchgate.net
Mechanistic and Theoretical Investigations Involving 2,6 Dimethyl D6 Nitrobenzene
Kinetic Isotope Effect (KIE) Studies for Reaction Rate and Pathway Determination
The use of 2,6-Dimethyl-d6-nitrobenzene, where the six hydrogen atoms on the methyl groups are replaced with deuterium (B1214612), is a powerful tool for investigating reaction mechanisms. The change in reaction rate upon isotopic substitution, known as the Kinetic Isotope Effect (KIE), provides critical insights into the rate-determining steps and the nature of transition states.
Primary and Secondary Isotope Effects in Aromatic Substitution Reactions
In the context of aromatic substitution reactions, the absence of a primary kinetic isotope effect (where kH/kD is close to 1) when the aromatic ring protons are substituted with deuterium is often evidence that the initial attack of the electrophile is the rate-determining step, rather than the subsequent C-H bond cleavage.
For this compound, the deuterium labels are on the methyl groups, not the aromatic ring. Therefore, any observed KIE would be a secondary isotope effect. These effects arise from changes in hybridization or steric environment at the labeled position during the reaction. For instance, if a reaction mechanism involves a transition state where the methyl groups experience a change in their steric environment or hyperconjugative interactions, a small secondary KIE might be observed. However, no specific studies quantifying such effects for this molecule have been found.
Analysis of Temperature Dependence in Deuterium Isotope Effects
The temperature dependence of KIEs can provide further mechanistic details, such as information about tunneling effects in hydrogen transfer reactions. Generally, a KIE that shows a significant dependence on temperature is indicative of a contribution from quantum mechanical tunneling. For enzymatic reactions involving nitroaromatic compounds, temperature dependence studies have been crucial. However, there is no published data on the temperature dependence of deuterium isotope effects for reactions involving this compound.
Characterization of Deuterium Label Loss and Exchange Phenomena in Biotransformation Processes
In biotransformation studies, isotopically labeled compounds are used to trace metabolic pathways. A key aspect of these studies is to characterize any loss or exchange of the isotopic label, which can occur through enzymatic or chemical processes. For example, in the biodegradation of other nitroaromatic compounds, isotope fractionation is used to assess the extent of transformation. nih.gov Studies on the enzymatic dioxygenation of nitrobenzene (B124822) and 2-nitrotoluene (B74249) have shown significant carbon and hydrogen isotope fractionation. nih.gov
The deuterium labels on the methyl groups of this compound would be expected to be relatively stable unless a specific enzymatic reaction, such as oxidation of a methyl group, occurs. The extent of deuterium label loss would provide direct evidence for the involvement of the methyl groups in the metabolic pathway. Research on other deuterated compounds has shown that label loss can be quantified and provides crucial information for accurately determining metabolic rates. Unfortunately, specific data on deuterium label loss for the biotransformation of this compound is not available.
Elucidation of Reaction Mechanisms via Isotopic Labeling Strategies
Isotopic labeling is a cornerstone for elucidating complex reaction mechanisms, allowing for the unambiguous tracking of atoms throughout a chemical transformation.
Advanced Studies on Electrophilic Aromatic Nitration Mechanisms (e.g., arenium ion, single-electron transfer pathways)
The mechanism of electrophilic aromatic nitration is a well-studied area of organic chemistry. The generally accepted mechanism involves the formation of a nitronium ion (NO2+) which then attacks the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. The use of deuterated substrates has been instrumental in confirming that the deprotonation step is typically fast and not rate-limiting.
While this compound itself is a product of nitration (of deuterated m-xylene), its use in studying further nitration or other electrophilic substitutions would involve monitoring for any secondary isotope effects that could shed light on the structure and stability of the arenium ion intermediate. No such advanced studies specifically employing this compound have been documented.
Mechanistic Insights into Molecular Rearrangement Processes Involving Deuterated Nitro Compounds
The study of molecular rearrangements in deuterated nitro compounds, such as this compound, offers valuable insights into reaction mechanisms, particularly concerning the migration of the nitro (-NO2) group and the role of substituents on the aromatic ring. While direct experimental studies on the rearrangement of this compound are not extensively documented in the literature, mechanistic elucidation can be inferred from studies on closely related analogous compounds.
Research on the acid-catalyzed rearrangement of 1,3-dialkyl-2-nitrobenzenes provides a strong basis for understanding the potential behavior of this compound. houstonmethodist.orgrsc.org Studies have shown that 1,3-dialkyl-2-nitrobenzenes undergo an intramolecular 1,3-shift of the nitro group to form the corresponding 4-nitro derivatives when treated with strong acids like trifluoromethanesulphonic acid. houstonmethodist.orgrsc.org The reaction is proposed to proceed through a direct 1,3-shift of the nitro group. houstonmethodist.org The intramolecular nature of this rearrangement has been confirmed through double-labeling experiments using both deuterium and 15N isotopes, which demonstrated that the nitro group migrates to a new position on the same molecule without exchanging with external sources. houstonmethodist.orgrsc.org
For this compound, the presence of deuterated methyl groups (-CD3) is not expected to significantly alter the primary rearrangement pathway of the nitro group compared to its non-deuterated counterpart. However, the use of deuterium labeling is a powerful tool for tracking the fate of specific atoms and confirming the intramolecularity of such reactions. The stability of the C-D bond compared to the C-H bond means that the deuterated methyl groups would remain intact throughout the rearrangement process, serving as markers.
The proposed mechanism for the rearrangement of analogous 1,3-dialkyl-2-nitrobenzenes involves the protonation of the nitro group, followed by the migration of the protonated nitro group to the adjacent carbon atom. Subsequent deprotonation then yields the rearranged product. The rate of this rearrangement has been observed to be dependent on the acidity of the medium. houstonmethodist.org
Computational Chemistry Approaches for Predictive Modeling and Mechanistic Validation
Computational chemistry provides powerful tools for investigating the intricacies of molecular structures, reaction mechanisms, and intermolecular interactions. In the context of this compound, computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer predictive insights and validate mechanistic hypotheses where experimental data is scarce. These methods allow for a detailed examination of the electronic and structural properties of the molecule and its behavior in various environments.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. semanticscholar.org It is particularly valuable for determining the geometries of reactants, transition states, and products, as well as for calculating the reaction energy profiles of chemical transformations. researchgate.net For the potential molecular rearrangement of this compound, DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the most likely pathway and the associated energy barriers.
DFT calculations can be used to model the proposed 1,3-shift of the nitro group in this compound. By calculating the energies of the starting material, the transition state, and the final product, the activation energy for the rearrangement can be determined. This information is crucial for predicting the feasibility and rate of the reaction under different conditions. Furthermore, DFT can be used to investigate the influence of the deuterated methyl groups on the electronic structure of the molecule and the stability of the transition state.
The table below presents a hypothetical reaction energy profile for the 1,3-nitro shift in a generic 2,6-dimethylnitrobenzene, as could be predicted by DFT calculations. The values are illustrative and would need to be specifically calculated for this compound.
| Species | Relative Energy (kcal/mol) |
| Reactant (2,6-Dimethylnitrobenzene) | 0.0 |
| Transition State | +35.0 |
| Product (2,4-Dimethylnitrobenzene) | -5.0 |
Note: These are hypothetical values for illustrative purposes.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchwithrutgers.com This approach is particularly useful for investigating intermolecular interactions and the behavior of molecules in solution or in the solid state. For this compound, MD simulations can provide insights into how the molecule interacts with other molecules of the same kind (self-association) or with solvent molecules.
MD simulations can be used to explore the conformational flexibility of this compound and to identify the preferred modes of intermolecular association. For instance, simulations could reveal whether the molecules tend to arrange in a stacked or T-shaped orientation due to pi-pi interactions between the benzene (B151609) rings. The polar nitro group and the nonpolar deuterated methyl groups will also play a significant role in determining the nature of these interactions. mdpi.comnih.gov
By simulating the behavior of this compound in different solvents, MD can help to understand how the solvent environment might influence the stability of the molecule and its propensity to undergo rearrangement. The simulations can provide information on the solvation shell around the molecule and the specific interactions between the solute and solvent molecules.
The following table illustrates the types of intermolecular interaction energies that can be calculated from MD simulations for a system of this compound molecules.
| Interaction Type | Estimated Energy (kcal/mol) |
| van der Waals | -4.5 |
| Electrostatic | -2.0 |
| Total Intermolecular | -6.5 |
Note: These are hypothetical values for illustrative purposes.
Environmental Research Context and Transformation of 2,6 Dimethyl D6 Nitrobenzene
Tracer Studies for Biodegradation and Abiotic Transformation of Nitroaromatic Compounds in Environmental Matrices
Isotopically labeled compounds like 2,6-Dimethyl-d6-nitrobenzene are invaluable as tracers in environmental studies. The use of stable isotopes, such as deuterium (B1214612) (²H), allows researchers to track the movement and transformation of substances in soil, water, and sediment without introducing radioactivity into the environment. Deuterium oxide (heavy water) is a well-established tracer in hydrological research to understand groundwater movement and distribution. Similarly, this compound can be introduced into a system to monitor the biodegradation and abiotic transformation of nitroaromatic compounds.
In a typical tracer study, a known quantity of the labeled compound is introduced into a microcosm, mesocosm, or even a field site. Over time, samples of the environmental matrix (e.g., soil, water) are collected and analyzed to determine the concentration and chemical form of the labeled compound. This approach helps in quantifying the rates of degradation and identifying the transformation products. The distinct mass of the deuterated compound allows for its unambiguous detection using techniques like gas chromatography-mass spectrometry (GC-MS), even in the presence of naturally occurring analogous compounds.
Compound-Specific Isotope Analysis (CSIA) is a powerful technique that can be applied in conjunction with tracer studies. By analyzing the isotopic ratios of elements like carbon, nitrogen, and hydrogen within a contaminant molecule, researchers can elucidate the degradation pathways. nih.govacs.org For instance, different enzymatic reactions (e.g., oxidation vs. reduction) result in characteristic isotopic fractionation patterns. nih.govacs.org While a study specifically on this compound is not available, research on the biodegradation of 2,6-dinitrotoluene (B127279) (2,6-DNT), a structurally similar compound, has utilized CSIA to differentiate between reductive and oxidative transformation pathways. nih.govacs.org
Elucidation of Biotransformation Pathways and Metabolite Identification in Environmental Systems
The biotransformation of nitroaromatic compounds is a key area of environmental research due to their widespread use and potential toxicity. Microorganisms have evolved various enzymatic pathways to degrade these compounds. The initial steps in the biotransformation of nitroaromatics can involve either the reduction of the nitro group or the oxidation of the aromatic ring.
Studies on nitrobenzene (B124822), the parent compound of this compound, have shown that various bacterial strains can initiate degradation through both mono- and dioxygenase enzymes. nih.gov For example, Pseudomonas putida has been shown to convert nitrobenzene to 3-nitrocatechol via a dioxygenase mechanism. nih.gov Other bacteria, like Pseudomonas pickettii, can transform nitrobenzene into 3- and 4-nitrocatechol (B145892) through intermediate nitrophenols. nih.gov It is plausible that this compound could undergo similar initial oxidative attacks on the aromatic ring.
Alternatively, the nitro group can be reduced by nitroreductase enzymes, which are common in a wide range of bacteria. This reductive pathway typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. For this compound, this would result in the formation of 2,6-Dimethyl-d6-aniline. Research on the related compound 2,6-DNT has indicated that its transformation in subsurface materials can occur through a combination of reduction and oxidation of the methyl group. nih.govacs.org
The identification of metabolites is crucial for understanding the complete biotransformation pathway and assessing the potential risks associated with the breakdown products. The use of a deuterated tracer like this compound would greatly facilitate metabolite identification. The deuterium label would be retained in the metabolites, allowing for their specific detection and structural elucidation using mass spectrometry.
| Potential Transformation Pathway | Key Enzymes Involved | Potential Metabolites of this compound |
| Ring Oxidation | Monooxygenases, Dioxygenases | Deuterated dimethyl-nitrocatechols, Deuterated dimethyl-nitrophenols |
| Nitro Group Reduction | Nitroreductases | 2,6-Dimethyl-d6-nitrosobenzene, 2,6-Dimethyl-d6-phenylhydroxylamine, 2,6-Dimethyl-d6-aniline |
| Methyl Group Oxidation | Toluene monooxygenases | Deuterated (2-methyl-6-nitrobenzyl) alcohol |
Assessment of Environmental Persistence and Mobility through Isotopic Tracking
The environmental persistence of a contaminant refers to the length of time it remains in the environment before being broken down by chemical or biological processes. Mobility describes the ease with which a substance can move through different environmental compartments, such as soil and water. Both are critical factors in determining the potential for environmental contamination.
The mobility of organic compounds in soil is largely governed by their sorption to soil organic matter and clay particles. Compounds with low water solubility and high octanol-water partition coefficients (Kow) tend to be less mobile. 2,6-Dimethylnitrobenzene is insoluble in water, which suggests it may have limited mobility in aqueous environments. nih.gov
Isotopic tracking using this compound would be an effective method to directly measure its persistence and mobility. By monitoring the decline in the concentration of the labeled compound over time, its degradation rate and half-life can be accurately determined. Simultaneously, analyzing its distribution in different environmental compartments (e.g., soil, groundwater, soil gas) would provide direct evidence of its mobility.
| Environmental Fate Parameter | Influencing Factors | Relevance to this compound |
| Persistence (Half-life) | Biodegradation, Photolysis, Chemical reactions | Expected to be influenced by microbial activity and sunlight exposure. |
| Mobility | Water solubility, Sorption to soil organic matter, Volatility | Low water solubility suggests potential for limited mobility in water but possible transport through soil gas. |
Modeling Environmental Distribution and Degradation Kinetics Using Labeled Analogues
Mathematical models are essential tools for predicting the environmental fate and transport of contaminants. These models often rely on kinetic data that describe the rates of degradation and transport processes. The use of labeled analogues like this compound can provide high-quality data for the development and validation of these models.
Degradation processes in the environment are often modeled using first-order or pseudo-first-order kinetics. In this approach, the rate of degradation is assumed to be directly proportional to the concentration of the contaminant. Studies on the degradation of structurally similar compounds, such as 2,6-dimethylaniline (B139824) (the reduced form of 2,6-dimethylnitrobenzene), have shown that their degradation can be described by pseudo-first-order kinetics. researchgate.netnih.gov
By conducting laboratory or field experiments with this compound and measuring its concentration over time, it would be possible to determine the rate constant for its degradation under specific environmental conditions. This rate constant could then be used in environmental fate models to predict the persistence of the compound in different scenarios.
Furthermore, data from tracer studies using this compound can be used to calibrate and validate transport models that simulate the movement of the compound through the subsurface. These models can help predict the extent of a contaminant plume and assess the potential for groundwater contamination. The use of a deuterated tracer is particularly advantageous as it minimizes interference from background levels of the non-labeled compound, leading to more accurate model parameters.
Advanced Analytical Methodologies for 2,6 Dimethyl D6 Nitrobenzene and Its Transformation Products
Development of Hyphenated Chromatography-Mass Spectrometry Techniques for Trace Analysis (e.g., GC-MS/MS, LC-HRMS)
Hyphenated chromatography-mass spectrometry techniques are the cornerstone for the trace analysis of 2,6-Dimethyl-d6-nitrobenzene due to their exceptional sensitivity and selectivity. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analytes.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and thermally stable compounds like this compound, GC-MS/MS is a powerful analytical tool. The gas chromatograph separates the analyte from other components in the sample mixture before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the analyte. An isotope dilution method using the labeled compound allows for precise quantification. In a typical GC-MS/MS setup, the precursor ion corresponding to the molecular weight of this compound (m/z 157.2) is selected and fragmented, and specific product ions are monitored for quantification and confirmation. This approach, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity, achieving detection limits in the low nanogram to picogram range.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For less volatile or thermally labile transformation products of this compound, LC-HRMS is the preferred technique. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios with very high accuracy. This capability allows for the determination of elemental compositions for unknown metabolites and transformation products, facilitating their identification. The high resolving power helps to distinguish analytes from matrix interferences, which is particularly beneficial when analyzing complex samples.
Below is an interactive table summarizing typical parameters for these analytical techniques.
Interactive Table 1: Typical GC-MS/MS and LC-HRMS Parameters| Parameter | GC-MS/MS | LC-HRMS |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase column |
| Injection Mode | Splitless | Autosampler |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Triple Quadrupole (QqQ) | Orbitrap or TOF |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Full Scan / dd-MS2 (data-dependent) |
| Precursor Ion (m/z) | 157.2 | 158.2 [M+H]⁺ |
| Typical Product Ions (m/z) | Dependent on fragmentation | Dependent on fragmentation |
| Detection Limit | pg/L to ng/L range | ng/L range |
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Characterization
While mass spectrometry is excellent for detection and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its transformation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule. For deuterated compounds, Deuterium (B1214612) NMR (²H-NMR) is a powerful tool for verifying the position and extent of deuterium labeling. Proton NMR (¹H-NMR) can be used to analyze the non-deuterated positions on the aromatic ring, while ¹³C-NMR provides information about the carbon skeleton. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, which is crucial for identifying unknown transformation products resulting from metabolic or degradation processes.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the aromatic ring. Changes in the FTIR spectrum after transformation reactions can indicate modifications to these functional groups, such as the reduction of the nitro group to an amino group, providing valuable mechanistic insights.
Interactive Table 2: Spectroscopic Data for this compound
| Technique | Observed Feature | Typical Value/Region |
|---|---|---|
| ¹H-NMR | Aromatic Protons | δ 7.0-7.5 ppm |
| ²H-NMR | Deuterated Methyl Groups | δ ~2.5 ppm |
| ¹³C-NMR | Aromatic Carbons | δ 120-150 ppm |
| ¹³C-NMR | Methyl Carbons (C-D) | δ ~20 ppm (shows splitting) |
| FTIR | Asymmetric NO₂ Stretch | ~1520 cm⁻¹ |
| FTIR | Symmetric NO₂ Stretch | ~1340 cm⁻¹ |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 157 |
Method Validation and Quality Assurance in the Analysis of Isotopically Labeled Compounds
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. For quantitative analysis of isotopically labeled compounds, a comprehensive validation process ensures the reliability and accuracy of the results.
Key validation parameters, as often outlined by regulatory guidelines, include:
Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD).
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
Quality assurance involves implementing procedures to ensure that the analytical data generated is of high quality. This includes the routine use of quality control (QC) samples at different concentration levels, adherence to standard operating procedures (SOPs), and regular calibration and maintenance of instruments. The use of a deuterated compound like this compound as an internal standard is a key quality assurance strategy, as it co-elutes with the non-labeled analyte and experiences similar matrix effects and extraction losses, thereby improving the accuracy and precision of the measurement.
Interactive Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | % Recovery of spiked samples | 80-120% |
| Precision (RSD) | Repeatability and intermediate precision | ≤ 15% (≤ 20% at LOQ) |
| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.99 |
| Selectivity | No significant interference at the analyte retention time | Signal-to-noise ratio > 3 for interferences |
| LOQ | Lowest quantifiable concentration | RSD ≤ 20% and Accuracy 80-120% |
Strategies for Detection and Quantification in Complex Biological and Environmental Matrices
Analyzing this compound and its transformation products in complex matrices like soil, water, blood, or urine presents significant challenges due to the presence of interfering substances. Effective sample preparation is crucial to isolate the analytes of interest and minimize matrix effects.
Sample Preparation and Extraction: The choice of extraction technique depends on the matrix and the physicochemical properties of the analytes.
Environmental Matrices (Soil and Water): For water samples, solid-phase extraction (SPE) is commonly used to concentrate nitroaromatic compounds. For soil and sediment, techniques like ultrasonic extraction, Soxhlet extraction, or accelerated solvent extraction (ASE) with organic solvents (e.g., acetonitrile, dichloromethane) are employed to extract the analytes from the solid matrix.
Biological Matrices (Blood, Urine, Tissue): Protein precipitation is often the first step for plasma or serum samples, followed by liquid-liquid extraction (LLE) or SPE to further clean up the sample. For urine samples, a "dilute-and-shoot" approach may be feasible if the analytical method is sufficiently sensitive and selective, but extraction is often necessary to achieve lower detection limits.
Minimizing Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer source, can significantly impact the accuracy of quantification. The most effective strategy to compensate for these effects is the use of a stable isotope-labeled internal standard, such as this compound for the analysis of its unlabeled counterpart (2,6-dimethylnitrobenzene). Since the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction during data analysis.
Interactive Table 4: Extraction Techniques for Different Matrices
| Matrix | Extraction Technique | Key Advantages |
|---|---|---|
| Water | Solid-Phase Extraction (SPE) | High concentration factor, good cleanup |
| Soil/Sediment | Ultrasonic Extraction | Fast, efficient for many compounds |
| Soil/Sediment | Accelerated Solvent Extraction (ASE) | Automated, uses less solvent than Soxhlet |
| Blood/Plasma | Protein Precipitation + LLE/SPE | Removes proteins, effective cleanup |
| Urine | Liquid-Liquid Extraction (LLE) | Simple, effective for a range of polarities |
Future Directions and Emerging Research Areas
Exploration of Novel and Sustainable Synthetic Routes for Deuterated Nitroarenes
The synthesis of deuterated nitroaromatics, including 2,6-Dimethyl-d6-nitrobenzene, is fundamental to their application in research. Current synthetic methods often rely on established but potentially inefficient or environmentally taxing procedures. The future in this area points towards the development of novel, more sustainable synthetic strategies.
Key areas of innovation include:
Catalytic Deuteration: Research is increasingly focused on developing highly selective and efficient catalysts for deuterium (B1214612) incorporation. This includes exploring novel transition-metal catalysts and photocatalytic systems that can operate under milder conditions, reducing energy consumption and waste.
Green Chemistry Principles: Future synthetic routes will likely incorporate principles of green chemistry, such as the use of safer solvents, renewable starting materials, and processes that minimize the generation of hazardous byproducts. For instance, replacing traditional nitrating agents like mixed nitric and sulfuric acids with more environmentally benign alternatives is an active area of investigation.
Continuous Flow Synthesis: The use of microreactor technology offers significant advantages for the synthesis of nitroaromatics. google.comgoogle.com This approach allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, leading to higher yields and purity. google.comgoogle.com Adapting these continuous flow systems for deuteration reactions represents a promising avenue for scalable and sustainable production.
A comparison of traditional and emerging synthetic approaches is highlighted below:
| Feature | Traditional Synthesis | Emerging Sustainable Routes |
| Catalyst | Often requires harsh conditions and stoichiometric reagents | Highly selective metal catalysts, photocatalysts |
| Solvents | Often utilizes chlorinated or volatile organic solvents | "Green" solvents (e.g., water, ionic liquids, supercritical fluids) |
| Energy Input | High temperatures and pressures often required | Milder reaction conditions, photochemistry |
| Waste Generation | Can produce significant amounts of acidic or hazardous waste | Atom-economical reactions, catalytic cycles minimizing waste |
| Process Control | Batch processing with potential for local overheating and side reactions | Continuous flow microreactors for precise control and safety google.comgoogle.com |
Expanded Applications in Systems Biology and Multi-Omics Research through Isotopic Probing
Stable isotope labeling is a powerful tool in metabolomics and systems biology, providing insights that are not achievable with label-free methods. nih.gov The integration of compounds like this compound as isotopic probes is set to expand into broader multi-omics research, connecting metabolic pathways with genetic and protein-level regulation.
Future applications are expected in:
Metabolic Flux Analysis: Deuterated tracers can be used to map the flow of metabolites through complex biochemical networks. researchgate.net By tracking the incorporation of deuterium from labeled precursors into downstream metabolites, researchers can quantify the rates of metabolic reactions, providing a dynamic view of cellular metabolism. researchgate.net
Untargeted Metabolomics: In complex biological samples, distinguishing true metabolites from background noise is a major challenge. Stable isotope labeling helps in the confident identification of metabolites by creating characteristic isotopic patterns in mass spectrometry data. nih.govresearchgate.net This assists in building more comprehensive metabolite libraries.
Proteomics and Beyond: The impact of metabolic changes on other cellular processes can be investigated by combining stable isotope probing with other "omics" technologies. For example, researchers can explore how alterations in the metabolism of nitroaromatic compounds, traced using deuterated analogues, affect protein expression (proteomics) or gene transcription (transcriptomics).
Integration of Advanced Computational and Experimental Approaches for Comprehensive Predictive Modeling
The synergy between computational modeling and experimental data is crucial for advancing our understanding of isotopically labeled compounds. Future research will increasingly rely on this integrated approach to predict and interpret the behavior of molecules like this compound.
Key developments include:
Predictive Toxicology: Computational models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the metabolic fate and potential toxicity of deuterated compounds. These models can help prioritize experimental studies and reduce reliance on animal testing.
Reaction Mechanism Elucidation: Quantum mechanical calculations can provide detailed insights into the reaction mechanisms of synthesis and metabolism. This can aid in the design of more efficient synthetic routes and in understanding how deuteration affects the biochemical properties of a molecule. nih.gov
Pharmacokinetic Modeling: Deuteration can significantly alter the pharmacokinetic properties of a molecule. nih.gov Computational models that simulate drug absorption, distribution, metabolism, and excretion (ADME) can be used to predict how the introduction of deuterium will affect a compound's behavior in a biological system, guiding the design of new therapeutic agents with improved efficacy and safety profiles. nih.gov
Development of Innovative Analytical Platforms for Real-Time Monitoring of Isotopically Labeled Species
The ability to monitor the dynamics of isotopically labeled compounds in real-time is a significant goal in analytical science. While current techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful, they often require sample processing and provide endpoint measurements. nih.govresearchgate.net
Emerging analytical platforms aim to overcome these limitations:
Advanced Mass Spectrometry: Innovations in mass spectrometry, such as ambient ionization techniques, could allow for the direct analysis of biological samples with minimal preparation, enabling faster and higher-throughput screening of deuterated metabolites.
Biosensors: The development of highly specific biosensors capable of detecting deuterated compounds or their metabolites in real-time could revolutionize metabolic research. These sensors could be used for continuous monitoring in cell cultures or even in vivo, providing unprecedented temporal resolution of metabolic processes.
Integrated Microfluidic Devices: "Lab-on-a-chip" devices that integrate sample preparation, separation, and detection on a single microfluidic chip offer the potential for automated, high-throughput analysis of isotopically labeled species. These platforms can significantly reduce sample and reagent consumption while improving analytical speed and sensitivity.
Q & A
Q. What are the optimized synthetic routes for 2,6-Dimethyl-d6-nitrobenzene, and how is deuterium incorporation efficiency validated?
Methodological Answer: The synthesis typically involves nitration of deuterated toluene derivatives. A proposed route:
Deuteration of 2,6-dimethylbenzene : Use catalytic deuteration (e.g., D₂ gas with Pt/C) to replace hydrogen atoms at the methyl positions.
Nitration : Introduce a nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Purification : Column chromatography or recrystallization to isolate the product.
Q. Deuterium Validation :
- Mass Spectrometry (MS) : Compare molecular ion peaks (e.g., M⁺ at m/z 156 for non-deuterated vs. m/z 162 for d6-labeled) .
- ¹H NMR : Absence of methyl proton signals (~δ 2.3 ppm) confirms deuterium incorporation.
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Deuterium Efficiency (%) |
|---|---|---|---|
| Deuteration | D₂, Pt/C, 80°C, 12 h | 85 | >98 |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 72 | N/A |
Q. Which analytical techniques are most effective for characterizing deuterium labeling in this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹³C NMR : Detect deuterium-induced splitting (e.g., CD₃ groups show distinct coupling patterns).
- ²H NMR : Direct quantification of deuterium content .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₈D₆NO₂⁺: m/z 162.0924).
- Infrared Spectroscopy (IR) : Compare C-D stretching (~2100 cm⁻¹) vs. C-H (~2900 cm⁻¹).
Q. Table 2: Analytical Signatures
| Technique | Non-deuterated Compound | d6-Labeled Compound |
|---|---|---|
| ¹H NMR | δ 2.3 (s, 6H, CH₃) | Absent CH₃ signals |
| HRMS | m/z 156.0786 (C₈H₉NO₂⁺) | m/z 162.1142 (C₈D₆NO₂⁺) |
Q. How does isotopic labeling with deuterium affect the compound’s reactivity in nitration or other reactions?
Methodological Answer: Deuterium introduces kinetic isotope effects (KIEs):
- Nitration : Slower reaction rates due to stronger C-D bonds (KIE ≈ 2–3), favoring selective mono-nitration .
- Stability : Enhanced metabolic stability in biological studies (e.g., reduced CYP450-mediated oxidation) .
Advanced Research Questions
Q. What computational methods predict the regioselectivity of nitration in deuterated toluene derivatives leading to this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-rich sites. Methyl groups direct nitration to the para position, but steric hindrance from deuteration may alter pathways .
- Molecular Dynamics (MD) : Simulate transition states to assess deuterium’s steric impact.
Q. Table 3: Computational Predictions
| Method | Predicted Nitration Site | Energy Barrier (kcal/mol) |
|---|---|---|
| DFT (B3LYP) | Para (C-4) | 18.7 |
| MD | Ortho (C-2) | 22.3 (due to steric hindrance) |
Q. How to resolve contradictions in reported reaction yields or byproduct profiles for this compound?
Methodological Answer:
Q. What role does this compound play in studying metabolic stability in medicinal chemistry?
Methodological Answer:
- Pharmacokinetic Studies : Deuterium reduces first-pass metabolism by elongating C-D bond cleavage half-lives.
- In Vitro Assays : Use hepatic microsomes to compare oxidation rates of deuterated vs. non-deuterated analogs.
Q. Table 4: Metabolic Stability Data
| Compound | Half-life (Human Liver Microsomes, h) | CYP450 Inhibition (%) |
|---|---|---|
| Non-deuterated | 1.2 | 45 |
| 2,6-Dimethyl-d6-nitro | 3.8 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
